

reducing the overpotential of urea oxidation on nickel-cobalt hydroxide electrodes

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Compound of Interest

Compound Name: Nickel-cobalt hydroxide

Cat. No.: B8459792

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Technical Support Center: Urea Oxidation on Nickel-Cobalt Hydroxide Electrodes

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the overpotential of urea oxidation on nickel-cobalt (Ni-Co) hydroxide electrodes.

Frequently Asked Questions (FAQs)

Q1: What is the role of cobalt in **nickel-cobalt hydroxide** electrodes for urea oxidation?

A1: Cobalt plays a crucial role in enhancing the electrocatalytic activity of nickel hydroxide for the urea oxidation reaction (UOR). The incorporation of cobalt can lead to several beneficial effects:

- **Reduced Overpotential:** Cobalt doping can lower the energy barrier for the oxidation of $\text{Ni}(\text{OH})_2$ to NiOOH , which is the active species for urea oxidation. This results in a lower overpotential required to drive the reaction.
- **Enhanced Electronic Conductivity:** The presence of cobalt can improve the overall electronic conductivity of the catalyst, facilitating faster electron transfer during the electrochemical reaction.[1]

- **Synergistic Effects:** Nickel and cobalt can exhibit a synergistic effect, where the combination of the two metals results in a higher catalytic activity than either metal alone.[2] This synergy can promote the formation of more active Ni^{3+} sites.
- **Suppression of the Oxygen Evolution Reaction (OER):** Cobalt can help suppress the competing oxygen evolution reaction, which is a common side reaction in urea electrolysis that reduces the overall efficiency.[1]

Q2: Why am I observing a high overpotential for urea oxidation?

A2: A high overpotential for urea oxidation on your Ni-Co hydroxide electrode can be attributed to several factors:

- **Suboptimal Ni:Co Ratio:** The ratio of nickel to cobalt in the hydroxide material significantly impacts its catalytic activity. An incorrect ratio can lead to fewer active sites or lower intrinsic activity. For instance, some studies suggest that a specific amount of cobalt doping optimizes performance, while an excess can be detrimental.[3]
- **Inefficient Catalyst Morphology:** The nanostructure of the catalyst plays a critical role. A low surface area or lack of porous structures can limit the accessibility of active sites to urea molecules and hinder mass transport, leading to higher overpotentials.
- **Poor Electrical Contact:** Inadequate contact between the catalyst material and the current collector can increase the overall resistance of the electrode, contributing to a higher measured overpotential.
- **Catalyst Deactivation:** The active NiOOH species can be reduced to the less active Ni(OH)_2 during the reaction, leading to a decrease in performance over time.[4]

Q3: My current density for urea oxidation is lower than expected. What are the possible causes?

A3: Low current density is a common issue that can stem from several sources:

- **Insufficient Active Sites:** The number of available active sites (Ni^{3+}) on the electrode surface may be limited. This can be due to the catalyst's composition, crystal structure, or morphology.

- **Mass Transport Limitations:** At higher potentials, the reaction rate can become limited by the diffusion of urea molecules from the bulk solution to the electrode surface. Insufficient stirring or a low concentration of urea can lead to lower current densities.
- **Competing Reactions:** The oxygen evolution reaction (OER) can compete with the urea oxidation reaction, consuming some of the applied current and reducing the faradaic efficiency for urea oxidation.
- **Electrolyte Concentration:** The concentration of both urea and the alkaline electrolyte (e.g., KOH) can affect the reaction kinetics. Suboptimal concentrations can lead to reduced performance.

Q4: How can I improve the stability of my **nickel-cobalt hydroxide** electrode?

A4: Enhancing the long-term stability of your electrode is crucial for practical applications. Here are some strategies:

- **Optimizing Catalyst Composition:** Fine-tuning the Ni:Co ratio can not only improve activity but also enhance structural stability.
- **Nanostructuring and Morphology Control:** Fabricating robust nanostructures, such as nanosheets or nanowires grown directly on a conductive substrate (e.g., nickel foam), can improve adhesion and prevent delamination of the catalyst layer.
- **Use of a Support Material:** Dispersing the Ni-Co hydroxide on a high-surface-area and conductive support material, like carbon cloth or graphene, can improve stability and prevent agglomeration of the catalyst particles.^[1]
- **Operating Conditions:** Operating at a potential where the UOR is favored over the OER can help to minimize catalyst degradation.

Troubleshooting Guide

Problem	Possible Causes	Recommended Solutions
High Overpotential	1. Suboptimal Ni:Co ratio. 2. Low catalyst loading or non-uniform coating. 3. Poor contact with the current collector. 4. Inactive catalyst surface.	1. Synthesize catalysts with varying Ni:Co ratios to find the optimal composition. 2. Ensure a uniform and adequate loading of the catalyst on the substrate. 3. Check the connection between the electrode and the electrochemical setup. Consider annealing the electrode to improve contact. 4. Activate the electrode by cycling the potential in the electrolyte before the measurement.
Low Current Density	1. Insufficient concentration of urea or electrolyte. 2. Mass transport limitations. 3. Low number of active sites. 4. Competing Oxygen Evolution Reaction (OER).	1. Optimize the concentrations of urea and KOH in the electrolyte. 2. Increase the stirring rate of the electrolyte or use a rotating disk electrode (RDE) setup. 3. Modify the catalyst synthesis to increase the surface area and expose more active sites. 4. Incorporate dopants or modify the catalyst structure to suppress the OER.
Poor Reproducibility	1. Inconsistent catalyst synthesis. 2. Variations in electrode preparation. 3. Changes in experimental conditions (e.g., temperature, electrolyte purity).	1. Standardize the synthesis protocol, carefully controlling parameters like temperature, time, and precursor concentrations. 2. Develop a consistent procedure for electrode fabrication, including catalyst loading and binder

concentration. 3. Maintain consistent experimental conditions for all measurements. Use high-purity water and reagents.

Electrode Instability /
Deactivation

1. Catalyst dissolution or delamination. 2. Reduction of active NiOOH species. 3. Poisoning of the catalyst surface by reaction intermediates.

1. Improve the adhesion of the catalyst to the substrate, for example, by growing it directly on the support. 2. Operate at an optimized potential to maintain the Ni³⁺ state. 3. Periodically refresh the electrolyte to remove any accumulated poisoning species.

Quantitative Data Summary

The following table summarizes the electrochemical performance of various nickel-cobalt-based catalysts for the urea oxidation reaction from the literature. This data can be used for comparison and to guide the selection of catalyst compositions.

Catalyst Composition	Substrate	Electrolyte	Potential at 10 mA/cm ² (V vs. RHE)	Reference
Ni _{0.75} Co _{0.25} S	Not Specified	1 M KOH + 0.33 M Urea	~0.28 V (vs. Hg/HgO) onset potential	[3]
Ni _{0.50} Co _{0.50} S	Not Specified	1 M KOH + 0.33 M Urea	Lower onset potential than Ni _{0.75} Co _{0.25} S	[3]
5%Co–Ni(OH) ₂	Ni Foam	Not Specified	1.357 V	[3]
NiCo BMHs	Not Specified	Not Specified	1.33 V	[2]
Ni(OH) ₂ /CuCo/Ni(OH) ₂	Not Specified	1 M KOH + 0.33 M Urea	1.333 ± 0.006 V	[5]

Note: The reported potentials may be referenced to different electrodes (e.g., RHE, Ag/AgCl, SCE, Hg/HgO). Direct comparison should be made with caution after appropriate conversion.

Experimental Protocols

Synthesis of Nickel-Cobalt Hydroxide on Nickel Foam (Hydrothermal Method)

This protocol describes a general procedure for the in-situ growth of Ni-Co hydroxide nanosheets on nickel foam.

Materials:

- Nickel foam (NF)
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Urea (CO(NH₂)₂)

- Ammonium fluoride (NH_4F)
- Deionized (DI) water
- Ethanol
- Hydrochloric acid (HCl)

Procedure:

- Substrate Pre-treatment:
 - Cut the nickel foam into desired dimensions (e.g., 1x2 cm).
 - Clean the NF by sonicating in 3M HCl for 15 minutes to remove the surface oxide layer.
 - Rinse thoroughly with DI water and ethanol.
 - Dry the cleaned NF in an oven.
- Precursor Solution Preparation:
 - Prepare a mixed salt solution by dissolving $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, urea, and NH_4F in DI water. The molar ratios of Ni:Co should be varied to find the optimal composition.
- Hydrothermal Synthesis:
 - Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.
 - Pour the precursor solution into the autoclave.
 - Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).
- Post-Synthesis Treatment:
 - Allow the autoclave to cool down to room temperature naturally.

- Remove the nickel foam, now coated with the Ni-Co hydroxide.
- Rinse the electrode with DI water and ethanol to remove any residual reactants.
- Dry the electrode in an oven at a moderate temperature (e.g., 60-80 °C).

Electrochemical Characterization of Urea Oxidation Activity

This protocol outlines the standard three-electrode setup for evaluating the performance of the prepared Ni-Co hydroxide electrodes.

Equipment and Materials:

- Potentiostat/Galvanostat
- Three-electrode electrochemical cell
- Working electrode: The prepared Ni-Co hydroxide electrode
- Counter electrode: Platinum wire or graphite rod
- Reference electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury-Mercury Oxide (Hg/HgO)
- Electrolyte: A solution of KOH (e.g., 1.0 M) containing a specific concentration of urea (e.g., 0.33 M or 0.5 M).

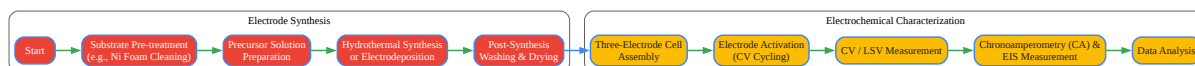
Procedure:

- Electrolyte Preparation: Prepare the electrolyte solution with the desired concentrations of KOH and urea in high-purity DI water.
- Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte.
- Electrode Activation: Before recording any measurements, perform cyclic voltammetry (CV) scans for a number of cycles (e.g., 20-50 cycles) in the potential window of interest to

activate the electrode surface.

- Cyclic Voltammetry (CV):
 - Record CVs in the electrolyte with and without urea at a specific scan rate (e.g., 10-100 mV/s).
 - The increase in the anodic peak current in the presence of urea indicates the catalytic activity towards urea oxidation.
- Linear Sweep Voltammetry (LSV):
 - Record LSV curves at a slow scan rate (e.g., 1-5 mV/s) to determine the onset potential and the potential required to achieve a certain current density (e.g., 10 mA/cm²).
- Chronoamperometry (CA):
 - Apply a constant potential and record the current as a function of time to evaluate the long-term stability of the electrode.
- Electrochemical Impedance Spectroscopy (EIS):
 - Perform EIS measurements at different potentials to investigate the charge transfer resistance and reaction kinetics.

Visualizations



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Caption: Experimental workflow for synthesis and electrochemical characterization.

Caption: Troubleshooting flowchart for common urea oxidation issues.

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